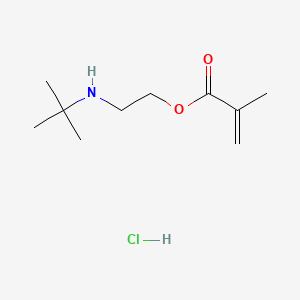
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both quinoline and thiadiazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylquinoline-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions . The reaction is usually carried out in ethanol or other suitable solvents, and the product is purified by recrystallization.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and thiadiazole derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- 2-(4-Methylquinolin-2-yl)-1,3,4-thiadiazole
- 4-(4-Methylquinolin-2-yl)-1,2,3-thiadiazole
- 3-(4-Methylquinolin-2-yl)-1,2,4-triazole
Uniqueness
3-(4-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific arrangement of its quinoline and thiadiazole rings, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
特性
分子式 |
C12H10N4S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC名 |
3-(4-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H10N4S/c1-7-6-10(11-15-12(13)17-16-11)14-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,15,16) |
InChIキー |
ZZSAWJDPGCJUQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



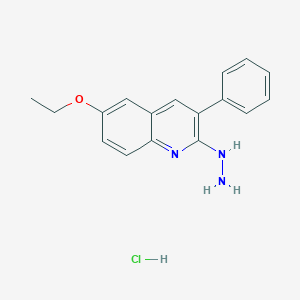
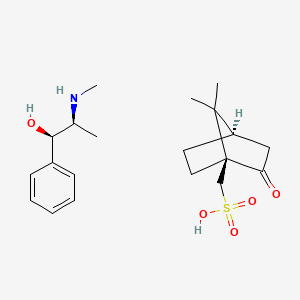

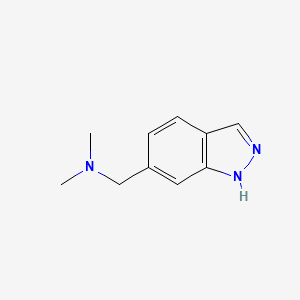

![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
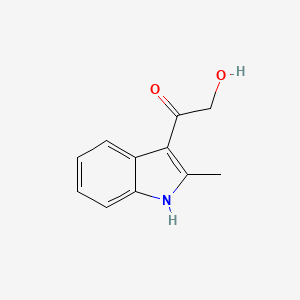

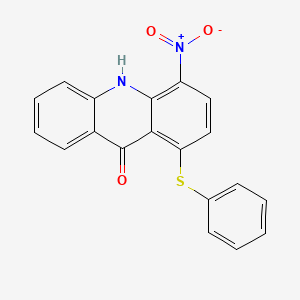
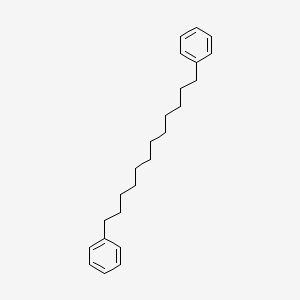
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)

